Product packaging for WX-037(Cat. No.:)

WX-037

Cat. No.: B1150191
Attention: For research use only. Not for human or veterinary use.
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Description

WX-037 (also known as UCB1370037) is a novel, small molecule pan-class I Phosphatidylinositol-3-kinase (PI3K) inhibitor developed for cancer research . This compound is a potent inhibitor of the PI3Kα and PI3Kδ isoforms, with half-maximal inhibitory concentration (IC50) values of 4.1 nM and 2.4 nM, respectively. It also demonstrates activity against the PI3Kβ and PI3Kγ isoforms, with weaker inhibition of DNA-PK, and has no detectable inhibition of mTOR (IC50 >20,000 nM) . Preclinical studies indicate that this compound induces strong inhibition of AKT phosphorylation and exhibits promising growth inhibitory activity in various cell lines in vitro . Research suggests greater sensitivity in models with PIK3CA mutations or PTEN loss . A key area of investigation for this compound has been its combination with the MEK inhibitor WX-554. Studies in colorectal carcinoma models have shown that this combination exhibits marked synergistic growth inhibition in vitro and enhanced anti-tumour efficacy in vivo, associated with increased cytotoxicity and enhanced inhibition of downstream signaling pathways compared to either agent alone . A Phase I clinical trial was initiated to investigate this compound as a single agent and in combination with WX-554 in patients with solid tumours . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Appearance

Solid powder

Synonyms

WX037.; NONE

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Wx 037

Selective Inhibition of PI3K Isoforms by WX-037

This compound has been identified as a potent inhibitor of specific Class I PI3K isoforms. nih.govprobechem.com Class I PI3Ks are heterodimers consisting of a regulatory subunit (p85) and a catalytic subunit (p110), with the catalytic subunits existing as four isoforms: p110α, p110β, p110δ, and p110γ. semanticscholar.org

Potency Against PI3Kα and PI3Kδ

Research indicates that this compound is a potent inhibitor of the PI3Kα and PI3Kδ isoforms. nih.govprobechem.com Studies have reported half-maximal inhibitory concentration (IC50) values of 4.1 nM for PI3Kα and 2.4 nM for PI3Kδ. nih.govprobechem.com This demonstrates a strong inhibitory effect on these two isoforms at low nanomolar concentrations.

PI3K IsoformIC50 (nM)
PI3Kα4.1
PI3Kδ2.4

Differential Activity Against Other PI3K Isoforms

While showing high potency against PI3Kα and PI3Kδ, this compound exhibits weaker inhibitory activity against other PI3K isoforms, specifically PI3Kβ and PI3Kγ. nih.govprobechem.com The reported IC50 values for these isoforms are 69 nM for PI3Kβ and 36 nM for PI3Kγ. nih.govprobechem.com Additionally, this compound shows no detectable inhibition of mTOR at concentrations up to 20,000 nM. nih.govprobechem.com This differential activity highlights the selective nature of this compound towards the alpha and delta isoforms of PI3K. cancer.gov

Kinase/IsoformIC50 (nM)
PI3Kβ69
PI3Kγ36
DNA-PK28
mTOR>20,000

Impact on Downstream Signaling Pathways

Inhibition of PI3K by this compound leads to significant modulation of several key downstream signaling pathways that are critical for cell survival, growth, and proliferation. cancer.govvulcanchem.com

Modulation of AKT Phosphorylation

A primary consequence of PI3K inhibition is the reduction of AKT phosphorylation. nih.govprobechem.com PI3K catalyzes the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the cell membrane, where it is subsequently phosphorylated and activated by PDK1 and mTORC2. sci-hub.senih.gov By inhibiting PI3K, this compound reduces PIP3 levels, thereby impairing AKT membrane localization and subsequent phosphorylation. vulcanchem.com Pre-clinical studies have demonstrated strong inhibition of AKT phosphorylation by this compound. nih.govprobechem.com

Effects on ERK and S6 Phosphorylation

Studies investigating the effects of this compound, particularly in combination with MEK inhibitors, have shown its impact on ERK and S6 phosphorylation. probechem.comwikipedia.orgmrc.ac.ukwikipedia.orgresearchgate.netnih.gov While MEK inhibitors directly target the phosphorylation of ERK, the combination of this compound and a MEK inhibitor has been shown to lead to enhanced inhibition of both ERK and S6 phosphorylation compared to either agent alone. researchgate.netnih.gov S6 phosphorylation is often used as a readout of mTORC1 activation, which can be influenced by both the PI3K/AKT and the MAPK/ERK pathways. frontiersin.org The synergistic inhibition of ERK and S6 phosphorylation by the combination suggests a complex interplay between the PI3K and MAPK pathways. researchgate.netnih.gov

Mechanistic Interplay with the PI3K/Protein Kinase B Pathway

This compound specifically inhibits PI3K, which in turn prevents the activation of the PI3K/Protein Kinase B (PKB, also known as AKT) mediated signaling pathway. cancer.govguidetopharmacology.org This pathway is frequently dysregulated in cancer and plays a crucial role in promoting tumor cell growth and survival. cancer.govvulcanchem.com By blocking the initiation of this pathway through PI3K inhibition, this compound can potentially inhibit the growth and survival of tumor cells, particularly those with aberrant PI3K pathway activation. cancer.gov The PI3K/AKT pathway integrates signals from various growth factors and receptors, leading to downstream effects on cell cycle progression, apoptosis, and metabolism. sci-hub.senih.gov this compound's action at the level of PI3K disrupts this critical signaling cascade.

Analysis of MAPK and PI3K Pathway Crosstalk

The MAPK and PI3K/AKT signaling pathways are fundamental to cellular processes such as growth, proliferation, and survival. These pathways are interconnected and share common upstream inputs, forming a complex signaling network. oregonstate.edu Due to this extensive crosstalk, inhibiting one pathway can sometimes lead to compensatory activation of the other, potentially limiting the effectiveness of single-agent targeted therapies. oregonstate.edu Research evaluating this compound, a PI3K inhibitor, in combination with WX-554, a MEK (MAPK pathway) inhibitor, has provided insights into the interplay between these two pathways. The combination treatment demonstrated enhanced inhibition of phosphorylation of key proteins in both cascades, specifically ERK (a component of the MAPK pathway) and S6 (a downstream target of the PI3K/mTOR pathway). nih.govdoi.org This observation suggests that simultaneous targeting of both pathways with agents like this compound and WX-554 can overcome potential compensatory mechanisms and achieve more effective pathway suppression.

Cellular Responses to this compound Intervention

Intervention with this compound elicits several cellular responses in malignant cells, primarily centered around the inhibition of proliferation and induction of cellular distress.

Induction of Growth Inhibition in Cancer Cell Lines

A key cellular response to this compound is the induction of growth inhibition in cancer cell lines. This compound, as a PI3K inhibitor, has the potential to inhibit tumor cell growth, particularly in cells overexpressing components of the PI3K pathway. oup.com Preclinical studies investigating this compound, notably in combination with the MEK inhibitor WX-554, have reported marked synergistic growth inhibition in colorectal carcinoma cell lines, including HCT116 and HT29. nih.govdoi.orgmedkoo.com This synergistic effect observed in vitro indicates that the combined targeting of both PI3K and MAPK pathways is more effective at reducing cancer cell proliferation than targeting either pathway alone.

Data on the growth inhibition induced by this compound, both as a single agent and in combination, has been assessed in various cancer cell lines. While specific quantitative data for this compound as a single agent across a broad panel of cell lines is not extensively detailed in the provided snippets, the synergistic effect in colorectal cancer cell lines with WX-554 is consistently highlighted. nih.govdoi.orgmedkoo.com

Treatment CombinationCell LineObserved EffectReference
This compound + WX-554HCT116Synergistic Growth Inhibition nih.govdoi.orgmedkoo.com
This compound + WX-554HT29Synergistic Growth Inhibition nih.govdoi.orgmedkoo.com

Mechanisms Underlying Cytotoxicity in Malignant Cells

The synergistic growth inhibition observed with this compound in combination with WX-554 was associated with increased cytotoxicity in cancer cells. nih.govdoi.org While PI3K inhibitors are often described as having primarily cytostatic effects, meaning they halt cell growth rather than directly killing cells, the increased cytotoxicity in combination suggests a more profound impact on cell viability. kaysnyderattorney.com Cytotoxicity in malignant cells can arise through various mechanisms, including programmed cell death pathways.

Cell Cycle Regulatory Mechanisms

Inhibition of the PI3K pathway by this compound can influence cell cycle progression. PI3K inhibitors have been shown to induce G1 phase arrest in vitro. kaysnyderattorney.com The cell cycle is a tightly regulated process controlled by cyclins, cyclin-dependent kinases (CDKs), and various checkpoints that ensure proper progression through different phases (G1, S, G2, M). The PI3K/AKT pathway plays a role in promoting cell proliferation, and its inhibition would consequently impact the machinery that governs cell cycle transitions. Inducing a cell cycle arrest, such as in the G1 phase, prevents cancer cells from replicating their DNA and dividing, thereby contributing to growth inhibition. kaysnyderattorney.com

Preclinical Research on Wx 037: in Vitro, in Vivo, and Ex Vivo Mechanistic Studies

In Vitro Experimental Models and Findings

In vitro research has been instrumental in understanding the cellular-level effects of WX-037, including its impact on cancer cell growth, survival, and key signaling pathways.

Application in Colorectal Carcinoma Cell Lines (e.g., HCT116, HT29)

A significant portion of the in vitro evaluation of this compound has been conducted using human colorectal carcinoma cell lines, notably HCT116 and HT29. These cell lines have served as key models to assess the compound's direct effects on cancer cell behavior. Studies have utilized these lines to measure parameters such as growth inhibition and survival under various treatment conditions. nih.govnih.govdoi.orgmedkoo.comoregonstate.edukaysnyderattorney.comuni-freiburg.deresearchgate.netnih.gov

Assessment of Synergistic Effects with MEK Inhibitors (e.g., WX-554)

A notable finding in the preclinical evaluation of this compound is the observed synergy when combined with MEK inhibitors, such as WX-554. Research in colorectal carcinoma cell lines has demonstrated that the co-administration of this compound and WX-554 leads to a marked synergistic inhibition of cell growth. nih.govnih.govdoi.orgmedkoo.comoregonstate.edukaysnyderattorney.comuni-freiburg.de This synergistic effect suggests that simultaneously targeting the PI3K pathway (inhibited by this compound) and the MAPK pathway (inhibited by WX-554) may be a more effective strategy than inhibiting either pathway alone, particularly in tumors where both pathways may be dysregulated. nih.govnih.govmedkoo.comkaysnyderattorney.com

Cell-Based Assays for Growth Inhibition and Survival (e.g., Sulforhodamine B, Clonogenic Assays)

To quantify the effects of this compound on cell growth and survival in vitro, standard cell-based assays have been employed. The Sulforhodamine B (SRB) assay has been used to measure cell growth inhibition, providing quantitative data on the reduction in cell biomass following treatment. nih.govnih.govmedkoo.comoregonstate.edukaysnyderattorney.comuni-freiburg.de Clonogenic assays, which assess the ability of single cells to form colonies, have also been utilized to evaluate the impact of this compound on the long-term survival and reproductive integrity of cancer cells. nih.govnih.govmedkoo.comkaysnyderattorney.comuni-freiburg.de These assays have been crucial in demonstrating the inhibitory effects of this compound and the enhanced effects observed in combination with WX-554. nih.govmedkoo.comoregonstate.edukaysnyderattorney.com

Signal Transduction Analysis (e.g., Western Blotting for Phosphorylation Status)

Mechanistic insights into how this compound exerts its effects at the molecular level have been gained through signal transduction analysis, primarily using Western blotting. This technique allows for the assessment of protein phosphorylation status, which is indicative of pathway activation. Studies have specifically examined the phosphorylation levels of key proteins in downstream signaling pathways, such as ERK and S6. nih.govnih.govmedkoo.comkaysnyderattorney.comuni-freiburg.de Treatment with the combination of this compound and WX-554 has been shown to result in enhanced inhibition of ERK and S6 phosphorylation compared to treatment with either agent alone. nih.govnih.govmedkoo.comkaysnyderattorney.com This finding supports the notion that the synergistic growth inhibition observed with the combination therapy is linked to a more comprehensive blockade of critical survival signaling cascades.

Investigations into Cellular Internalization Mechanisms

Based on the available search results, detailed information specifically regarding the cellular internalization mechanisms of the chemical compound this compound was not found. Research on cellular internalization mechanisms in the provided context primarily discusses general processes related to nanoparticles or exosomes, rather than small molecule inhibitors like this compound.

In Vivo Mechanistic Studies in Non-Human Models

In vivo studies using non-human models have been conducted to evaluate the effects of this compound in a more complex biological setting and to investigate its anti-tumor efficacy. Human colorectal cancer xenograft models, typically involving the implantation of HCT116 or HT29 cells into immunocompromised mice, have been utilized for this purpose. nih.govnih.govdoi.orgmedkoo.comkaysnyderattorney.comuni-freiburg.de

These studies have assessed the anti-tumor activity of this compound as a single agent and in combination with WX-554. The combination treatment of this compound and WX-554 has demonstrated marked tumor growth inhibition in these xenograft models, exceeding the effects observed with either agent administered alone. nih.govnih.govmedkoo.comkaysnyderattorney.com This indicates that the synergistic effects observed in vitro translate to enhanced efficacy in a living system.

Pharmacokinetic properties have also been investigated in these in vivo models. Studies have indicated that at lower doses, there was no significant pharmacokinetic interaction between this compound and WX-554. However, at higher doses, there was an indication that this compound might delay the tumor uptake of WX-554. nih.govnih.govdoi.orgmedkoo.comkaysnyderattorney.com

While these in vivo studies confirm the anti-tumor efficacy of this compound, particularly in combination, and provide pharmacokinetic data, detailed molecular mechanistic studies within the in vivo context, beyond the observed tumor growth inhibition and PK interactions, were not extensively described in the provided search results.

Tumor Xenograft Models (e.g., Human Colorectal Cancer Xenografts in Mice)

Tumor xenograft models, particularly those utilizing human cancer cell lines implanted into immunodeficient mice, have been extensively used to assess the preclinical antitumor activity of this compound. Studies have specifically evaluated this compound in human colorectal carcinoma xenograft models, including those derived from HCT116 and HT29 cell lines implanted in mice kaysnyderattorney.comnih.govnih.gov. These models serve as relevant systems to evaluate the compound's effects on human tumor growth in an in vivo environment nih.govnih.gov. This compound has shown broad preclinical antitumor activity in mouse xenograft models of various human cancers, including colorectal cancer.

Assessment of Tumor Growth Dynamics in Combination Therapies

A significant area of preclinical investigation has involved assessing the effect of this compound on tumor growth dynamics when used in combination therapies. Research has explored the combination of this compound with the novel MEK inhibitor WX-554 kaysnyderattorney.comnih.govnih.gov. These studies in human colorectal cancer xenograft models (HCT116 and HT29) have demonstrated that the combination of this compound and WX-554 exhibits marked tumor growth inhibition that is greater than the inhibition observed with either agent administered alone kaysnyderattorney.comnih.gov. This enhanced anti-tumor efficacy in vivo translates from observed synergistic growth inhibition in vitro kaysnyderattorney.comnih.govnih.gov. Combination therapy approaches are explored in cancer treatment to enhance efficacy and potentially overcome resistance mechanisms.

Pharmacokinetic Assessment Methodologies in Preclinical Models (e.g., LC-MS/MS for Compound Concentration in Plasma and Tumor Tissue)

Pharmacokinetic properties of this compound in preclinical models, particularly in tumor xenograft-bearing mice, have been assessed to understand its absorption, distribution, metabolism, and excretion. A key methodology employed for quantifying this compound concentrations in biological matrices, such as tumor tissue and plasma, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) kaysnyderattorney.comnih.gov. This sensitive and specific analytical technique allows for the determination of compound levels in complex biological samples. Pharmacokinetic analyses using LC-MS/MS have been conducted to measure this compound concentrations in tumors from mice bearing HCT116 or HT29 xenografts at various time points after administration. These analyses have provided data on tumor uptake of this compound, including observations that at higher doses, this compound might influence the tumor uptake of WX-554 when administered in combination kaysnyderattorney.comnih.gov.

Data on this compound tumor concentrations measured by LC-MS/MS in HCT116 and HT29 tumor xenograft-bearing mice have been reported. For example, concentrations were measured at indicated time points after single oral doses of this compound alone or combined with WX-554.

Molecular Biomarker Analysis in Animal Models

Molecular biomarker analysis in animal models treated with this compound has provided insights into the compound's mechanism of action and its effects on key signaling pathways. Preclinical studies have shown that this compound demonstrates strong inhibition of AKT phosphorylation kaysnyderattorney.com. When used in combination with WX-554, enhanced inhibition of ERK and S6 phosphorylation has been observed, which correlates with synergistic growth inhibition in vitro nih.gov. These biomarkers are indicative of activity within the PI3K/AKT and MAPK/ERK signaling pathways, which are frequently dysregulated in cancer nih.govnih.gov. Analysis of such molecular biomarkers in animal models helps to understand the pharmacodynamic effects of this compound and its combinations.

Ex Vivo Research Paradigms

Ex vivo research paradigms involve the study of tissues or cells outside the living organism, often immediately after removal, to maintain aspects of the in vivo environment while allowing for controlled experimentation.

Analysis of Biological Interactions in Isolated Tissues

Analysis of biological interactions in isolated tissues allows researchers to study cellular behavior and responses within a more complex and physiologically relevant context than traditional 2D cell culture. While ex vivo models can preserve tissue architecture and cell-cell relationships, specific preclinical research detailing the analysis of biological interactions of this compound directly within isolated tissues was not identified in the provided search results. General applications of ex vivo tissue analysis include investigating tissue-specific responses to treatments and assessing cellular functions.

Cellular Response Evaluation in Organoid Systems

Organoid systems are three-dimensional (3D) cell cultures derived from stem cells or tissue explants that can recapitulate key structural and functional aspects of the original organ. These models are increasingly used in preclinical research for disease modeling and drug screening, offering a more in vivo-like environment compared to conventional cell lines. Organoids can maintain the cellular diversity and genetic characteristics of the original tissue. However, specific preclinical research evaluating the cellular response to this compound within organoid systems was not identified in the provided search results. Organoids are valuable tools for assessing cellular responses to therapeutic agents and understanding the impact on cellular systems.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot available in search results
WX-554Not available in search results

Data Table Example (Based on Search Snippets - Cannot be interactive in this format)

While detailed quantitative data across multiple time points suitable for a comprehensive table was not fully available in the search snippets, the methodology and types of data collected can be illustrated.

Model (Xenograft)AnalyteMatrixMethodExample Finding (Qualitative)Source
Human Colorectal (HCT116, HT29)This compoundTumor TissueLC-MS/MSConcentrations measured at various time points after dosing.
Human Colorectal (HCT116, HT29)This compoundPlasmaLC-MS/MSPharmacokinetic properties assessed. nih.gov nih.gov
Human Colorectal (HCT116, HT29)p-AKTCellular LysatesWestern BlotStrong inhibition observed with this compound. kaysnyderattorney.com kaysnyderattorney.com
Human Colorectal (HCT116, HT29)p-ERK, p-S6Cellular LysatesWestern BlotEnhanced inhibition with this compound + WX-554 combination. nih.gov nih.gov

Advanced Methodologies in Wx 037 Research

Analytical Chemistry Techniques for Compound Characterization and Quantification

Analytical chemistry plays a crucial role in the development of new therapeutic agents, providing the means to identify and quantify a compound in various matrices. cancer.gov

Chromatographic techniques are fundamental for separating and quantifying drug molecules in complex biological samples. In the preclinical evaluation of WX-037, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was the definitive method used for pharmacokinetic (PK) analysis. nih.gov

Researchers employed LC-MS/MS to measure the concentrations of this compound in both plasma and tumor tissue from xenograft mouse models. nih.govresearchgate.net These studies were essential to understand the distribution and clearance of the compound when administered alone and in combination with the MEK inhibitor WX-554. nih.gov The analysis confirmed that this compound concentrations in plasma and tumors increased in a dose-dependent manner. researchgate.net While the specific parameters of the HPLC separation (such as column type, mobile phase composition, and gradient) and the mass spectrometer settings (like specific mass transitions for this compound) are not detailed in the available literature, the application of this technique was vital for determining key pharmacokinetic properties and establishing a relationship between dosage and exposure. nih.gov

The growth inhibitory activity of this compound was determined in colorectal carcinoma cell lines using the Sulforhodamine B (SRB) assay, which provided half-maximal growth inhibitory (GI₅₀) concentrations. nih.gov

Table 1: In Vitro Growth Inhibitory Activity of this compound

Cell LineGI₅₀ (nM)
HCT1162934
HT29112

Spectroscopic methods are powerful tools for elucidating the mechanisms of action of novel compounds. In the case of this compound, its primary mechanism is defined as the inhibition of the PI3K signaling pathway, which is frequently associated with tumorigenesis. cancer.gov Preclinical studies used Western blotting, a related bioanalytical technique, to confirm that the combination of this compound and WX-554 led to enhanced inhibition of S6 phosphorylation, a downstream marker of the PI3K/AKT/mTOR pathway. nih.gov However, specific studies employing spectroscopic techniques such as NMR, X-ray crystallography, or infrared spectroscopy to detail the binding interactions or conformational changes of this compound with its PI3K target have not been described in the public domain.

Computational and Theoretical Chemistry Approaches

Computational chemistry offers valuable insights into drug design and mechanism of action, often guiding the synthesis and selection of candidate molecules. researchgate.net

This compound was developed from an indole (B1671886) chemical series. nih.gov This indicates that its discovery likely involved iterative chemical synthesis and biological testing, a process central to establishing a Structure-Activity Relationship (SAR). SAR studies help identify the chemical moieties responsible for a compound's biological activity. nih.gov However, detailed SAR or Quantitative Structure-Activity Relationship (QSAR) models for the indole series leading to this compound have not been publicly reported. nih.govmdpi.com Such models would mathematically correlate structural features with inhibitory potency, providing a predictive tool for designing new analogs. nih.govmdpi.com

Molecular modeling and simulation are used to visualize and analyze the interaction between a ligand and its protein target at an atomic level. nih.gov These methods can predict the binding pose of an inhibitor in the active site of an enzyme like PI3K and estimate the binding affinity. For this compound, no specific molecular docking or molecular dynamics simulation studies have been published to illustrate its binding mode within the ATP-binding pocket of PI3K isoforms.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods provide a high level of theory to study chemical reactions and interactions in complex biological systems, such as enzyme catalysis. rsc.orgnih.gov This approach could be used to investigate the electronic details of this compound's interaction with key residues in the PI3K active site. To date, there is no publicly available research indicating the application of QM/MM approaches in the study of this compound. rsc.orgnih.gov

Compound this compound Remains Uncharacterized in Publicly Available Scientific Literature

Despite a comprehensive search of available scientific databases and research publications, no specific information has been found regarding the chemical compound designated "this compound." As a result, the advanced methodologies in research, molecular and cell biology techniques, and other detailed analyses requested for this article cannot be provided.

The subsequent sections, which were intended to detail theoretical predictions of molecular interactions, gene expression profiling, proteomic and metabolomic analyses, biochemical assays, and protein analysis techniques related to this compound, are therefore omitted due to the absence of any research findings on this particular compound.

Scientific inquiry relies on published, peer-reviewed data to ensure accuracy and build upon existing knowledge. Without any foundational research on this compound, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Further research and publication by the scientific community are required before a comprehensive and factual article on this compound can be composed.

Table of Compounds Mentioned

Future Directions in Academic Research on Wx 037

Elucidation of Novel Molecular Targets and Off-Target Mechanisms in Preclinical Settings

Future academic research on WX-037 should focus on a comprehensive identification of its molecular targets beyond the known PI3K isoforms. While this compound is characterized as a PI3K inhibitor cancer.gov, a deeper understanding of potential novel targets is crucial. This can involve unbiased proteomic screens and activity-based protein profiling in various cellular contexts to identify all proteins that this compound interacts with or modulates.

Exploration of this compound in Diverse Cellular Signaling Networks Beyond PI3K

While this compound is primarily known for its inhibitory effects on the PI3K pathway cancer.gov, future research should explore its potential influence on other cellular signaling networks. Cancer cells often exhibit defects in multiple oncogenic pathways, and targeting these concurrently can be crucial for optimal activity. researchgate.net Signaling pathways frequently activated in cancer, in addition to PI3K, include the MAPK pathway. researchgate.netfrontiersin.org Research has already shown synergistic growth inhibition and enhanced effects on ERK and S6 phosphorylation when this compound is combined with a MEK inhibitor in preclinical models. nih.govresearchgate.net

Future studies could investigate how this compound interacts with or modulates components of other key signaling cascades, such as the MAPK, STAT, Wnt/β-catenin, and Hedgehog pathways, which are also frequently implicated in cancer development and progression. frontiersin.orgthno.orgmdpi.com Exploring these interactions could reveal novel therapeutic opportunities and provide a more complete understanding of this compound's impact on the complex signaling landscape within cancer cells.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Insight

To gain deeper mechanistic insights into this compound's activity, the development and utilization of more advanced in vitro and in vivo models are critical. Traditional 2D cell culture models have provided initial insights nih.govresearchgate.net, but they often fail to fully recapitulate the complexity of the tumor microenvironment and cellular heterogeneity.

Advanced in vitro models, such as patient-derived organoids (PDOs) and 3D co-culture systems incorporating stromal and immune cells, can better mimic the in vivo tumor architecture and cellular interactions. frontiersin.orgnih.govbiorxiv.orgfrontiersin.org These models can provide a more physiologically relevant platform to study this compound's effects on tumor growth, invasion, and interaction with immune cells. frontiersin.org

In vivo studies, while essential for evaluating efficacy in a complex physiological setting nih.govresearchgate.net, can be further refined. The development of sophisticated stress response reporter mice or patient-derived xenograft (PDX) models can offer more detailed and reproducible mechanistic information, including early biomarkers of response or resistance. researchgate.netf1000research.com Integrating data from these advanced in vitro and in vivo models will be crucial for a comprehensive understanding of this compound's mechanisms of action and for predicting clinical responses.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of this compound's effects requires the integration of multi-omics data. Multi-omics approaches combine data from various "omics" technologies, such as genomics, transcriptomics, proteomics, metabolomics, and epigenomics, to provide a holistic view of complex biological systems. azolifesciences.comnih.gov

Future research should leverage multi-omics platforms to investigate the global molecular changes induced by this compound treatment. This could involve analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics and phosphoproteomics), and metabolite profiles (metabolomics) in response to this compound. nih.gov Integrating these diverse datasets using bioinformatics and computational methods, including network analysis and machine learning, can help identify key pathways affected by this compound beyond direct PI3K inhibition, uncover potential biomarkers of response or resistance, and reveal complex regulatory mechanisms. azolifesciences.comnih.gov This integrated approach can provide deeper insights into how this compound affects cellular processes at multiple molecular levels. nih.gov

Computational Design of Next-Generation PI3K Inhibitors Based on this compound Insights

The insights gained from detailed mechanistic studies of this compound can inform the computational design of next-generation PI3K inhibitors. Understanding the precise binding interactions of this compound with its targets, including both intended and potential off-targets, can be used to develop more selective and potent inhibitors with improved pharmacological properties. nih.gov

Computational approaches, such as molecular modeling and virtual screening, can utilize the structural information of PI3K isoforms and the binding characteristics of this compound to design novel compounds with tailored specificity. mdpi.comnih.gov This can involve designing inhibitors that selectively target specific PI3K isoforms implicated in particular diseases or developing allosteric inhibitors or PROTACs that offer alternative mechanisms of action and potentially reduced toxicity. nih.gov By using this compound as a foundational compound, computational design can accelerate the discovery and optimization of novel PI3K inhibitors with enhanced therapeutic potential.

Q & A

Q. How should researchers address stability contradictions between computational predictions and empirical data for this compound?

  • Methodological Answer : Re-evaluate force fields in MD simulations for solvation effects and compare with experimental XRD/spectroscopic data. Use QSPR models to correlate structural descriptors (e.g., logP, polar surface area) with observed stability, adjusting algorithms for heteroatom-rich compounds .

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